tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate
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Overview
Description
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropyl group attached to a benzyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-fluorobenzyl alcohol, followed by the protection of the hydroxyl group with a tert-butyl carbamate. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclopropanation: The cyclopropyl group can participate in ring-opening reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated and brominated benzyl carbamates on biological systems. It may serve as a probe for investigating enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclopropyl group can influence the compound’s conformation and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate
Uniqueness
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate is unique due to the specific arrangement of its functional groups. The presence of both bromine and fluorine atoms, along with the cyclopropyl group, provides a distinct reactivity profile compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-6-7-12)9-10-4-5-11(17)8-13(10)16/h4-5,8,12H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWOFRGTUDSGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)F)Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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